

Application Notes and Protocols for Poststerone ELISA Kit

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Compound of Interest

Compound Name: *Poststerone*

Cat. No.: *B1210667*

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Introduction

Poststerone is a naturally occurring C21 ecdysteroid and a significant in vivo metabolite of the phytoecdysteroid 20-hydroxyecdysone (20E).[1] Unlike its parent compound, **Poststerone** lacks a side chain, which is cleaved oxidatively.[1] Research has indicated that **Poststerone** is not merely an inactive byproduct but possesses notable biological activities, particularly concerning its anabolic effects on skeletal muscle.[1][2] Studies have demonstrated that **Poststerone** can increase the cross-sectional area of muscle fibers, suggesting its potential in promoting muscle growth and repair.[1][2] Its mechanism may involve the activation of key signaling pathways like Protein Kinase B (Akt), a central regulator of cell growth and protein synthesis.[1]

Given its anabolic properties and potential therapeutic applications in conditions like sarcopenia and muscular dystrophies, a sensitive and specific method for the quantification of **Poststerone** in biological samples is essential for researchers, scientists, and drug development professionals.[1] This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a robust and reliable tool for the quantitative determination of **Poststerone** in serum, plasma, and other biological fluids. The assay is designed for research use only and is not intended for diagnostic or therapeutic purposes.[1]

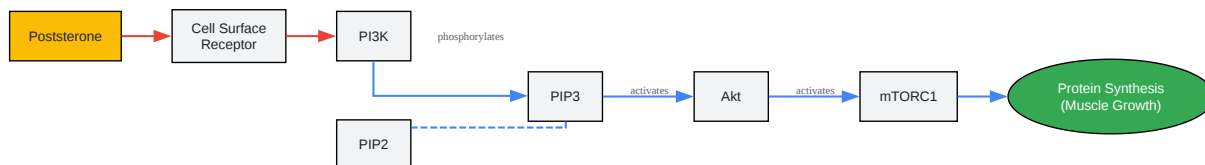
Principle of the Assay

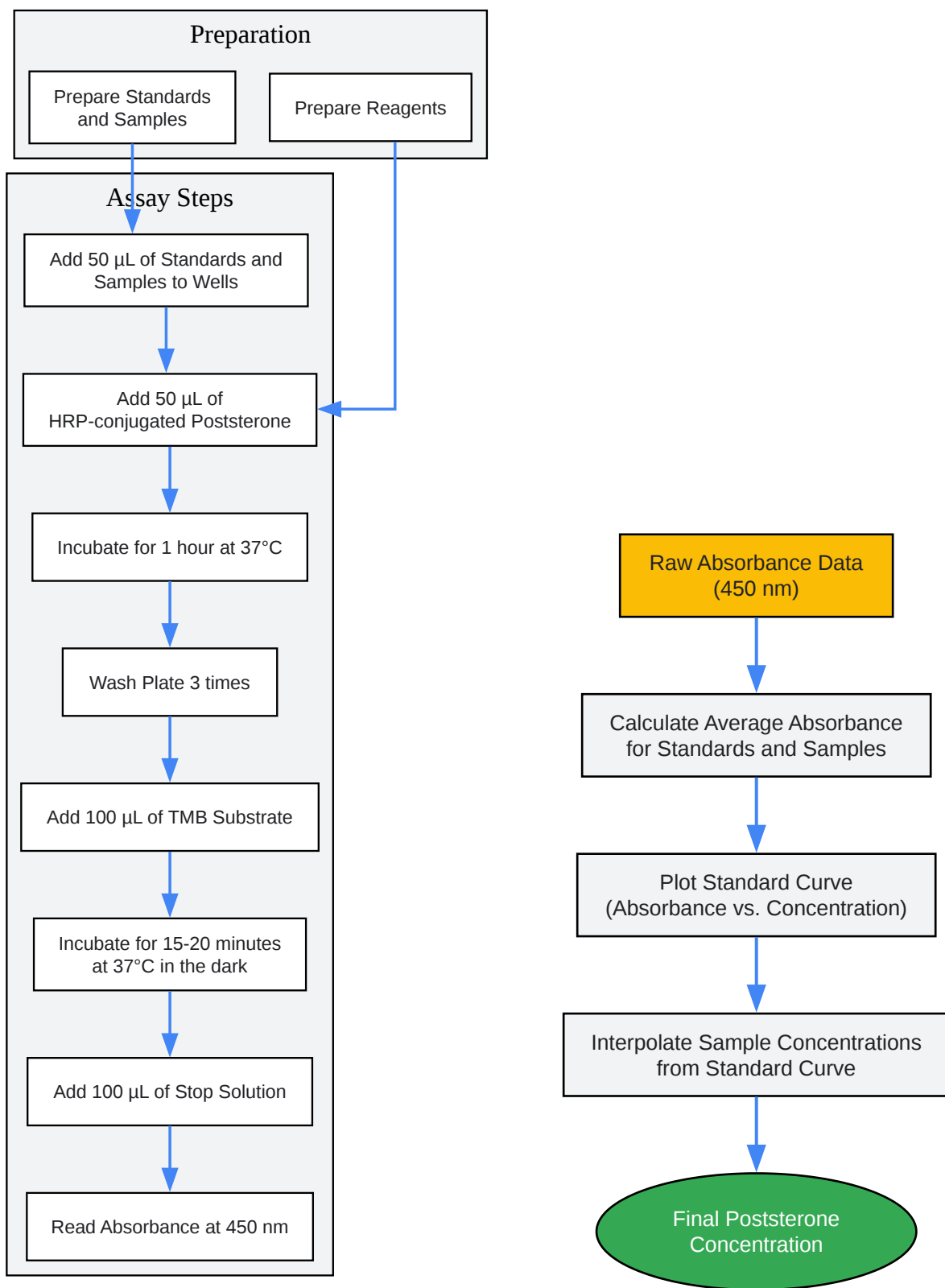
This kit employs a competitive ELISA technique for the quantitative measurement of **Poststerone**. [3] The microtiter plate is pre-coated with a capture antibody specific to

Poststerone. During the assay, **Poststerone** in the standards and samples competes with a fixed amount of horseradish peroxidase (HRP)-conjugated **Poststerone** for a limited number of binding sites on the capture antibody. Following an incubation period, the unbound components are removed by washing. The amount of bound HRP conjugate is then determined by the addition of a TMB substrate. The resulting color development is inversely proportional to the concentration of **Poststerone** in the samples.^[4] A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the **Poststerone** standards, and the concentration of **Poststerone** in the unknown samples is determined from this curve.

Poststerone Signaling Pathway

Poststerone, as a metabolite of 20-hydroxyecdysone, is believed to exert its anabolic effects through the activation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of protein synthesis and muscle hypertrophy.^{[5][6]}





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